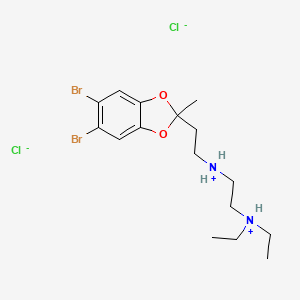
1,3-Benzodioxole, 5,6-dibromo-2-(2-(2-(diethylamino)ethylamino)ethyl)-2-methyl-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxole, 5,6-dibromo-2-(2-(2-(diethylamino)ethylamino)ethyl)-2-methyl-, dihydrochloride is a complex organic compound with a unique structure It is characterized by the presence of a benzodioxole ring substituted with bromine atoms and a diethylaminoethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole, 5,6-dibromo-2-(2-(2-(diethylamino)ethylamino)ethyl)-2-methyl-, dihydrochloride typically involves multiple steps. The initial step often includes the bromination of 1,3-benzodioxole to introduce bromine atoms at the 5 and 6 positions. This is followed by the introduction of the diethylaminoethylamino group through a series of nucleophilic substitution reactions. The final step involves the methylation of the compound and its conversion to the dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole, 5,6-dibromo-2-(2-(2-(diethylamino)ethylamino)ethyl)-2-methyl-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, especially involving the diethylaminoethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce dehalogenated compounds.
Scientific Research Applications
1,3-Benzodioxole, 5,6-dibromo-2-(2-(2-(diethylamino)ethylamino)ethyl)-2-methyl-, dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole, 5,6-dibromo-2-(2-(2-(diethylamino)ethylamino)ethyl)-2-methyl-, dihydrochloride involves its interaction with specific molecular targets. The diethylaminoethylamino group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atoms and benzodioxole ring contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
5,6-Dibromo-1,3-benzodioxole: Similar in structure but lacks the diethylaminoethylamino group.
1,2-Dibromo-4,5-dimethylbenzene: Contains bromine atoms but has a different core structure.
4,5-Dibromobenzene-1,2-diol: Similar bromination pattern but different functional groups.
Uniqueness
1,3-Benzodioxole, 5,6-dibromo-2-(2-(2-(diethylamino)ethylamino)ethyl)-2-methyl-, dihydrochloride is unique due to the combination of its brominated benzodioxole ring and the diethylaminoethylamino group. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
52400-80-3 |
|---|---|
Molecular Formula |
C16H26Br2Cl2N2O2 |
Molecular Weight |
509.1 g/mol |
IUPAC Name |
2-[2-(5,6-dibromo-2-methyl-1,3-benzodioxol-2-yl)ethylazaniumyl]ethyl-diethylazanium;dichloride |
InChI |
InChI=1S/C16H24Br2N2O2.2ClH/c1-4-20(5-2)9-8-19-7-6-16(3)21-14-10-12(17)13(18)11-15(14)22-16;;/h10-11,19H,4-9H2,1-3H3;2*1H |
InChI Key |
DCCDACQUSKIVNL-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC[NH2+]CCC1(OC2=CC(=C(C=C2O1)Br)Br)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


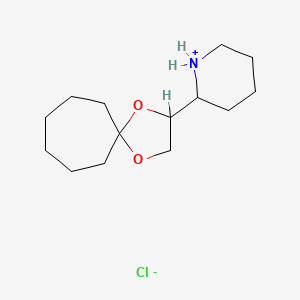
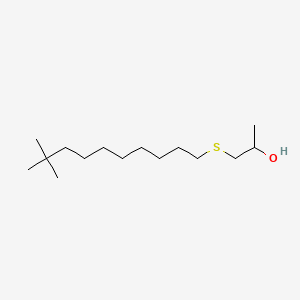
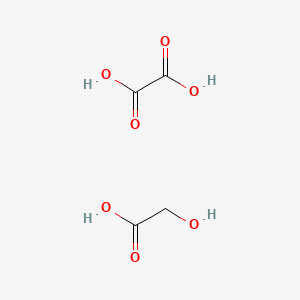
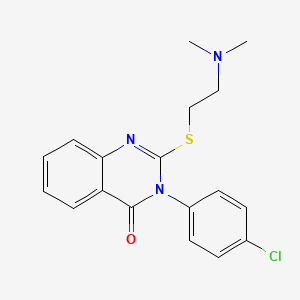
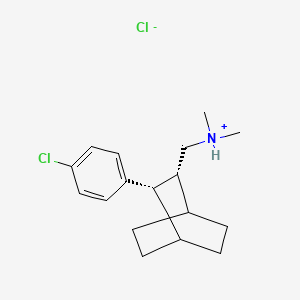
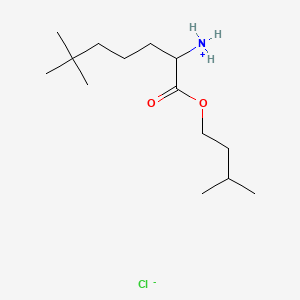
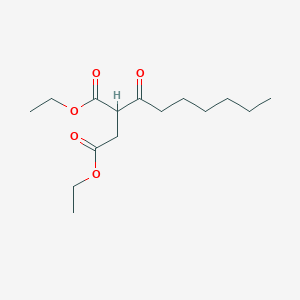
![2-(1H-Benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B13770245.png)
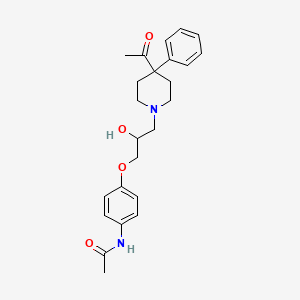
![[2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene](/img/structure/B13770254.png)
![2-[(4-Methoxyphenyl)methyl]-4,4,6-trimethyl-1,3-dioxane](/img/structure/B13770258.png)
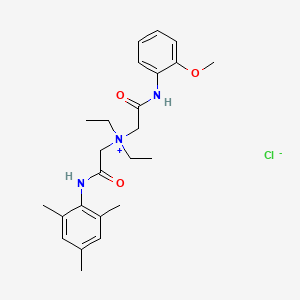
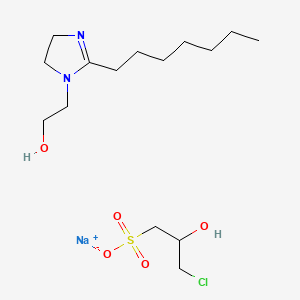
![2-Naphthalenesulfonic acid, 6-amino-5-[[2-[(decylamino)sulfonyl]phenyl]azo]-4-hydroxy-](/img/structure/B13770284.png)
